(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide is a chiral amide derivative characterized by an (S)-configured α-amino acid backbone linked to a 1-benzyl-piperidin-2-ylmethyl group. Its stereochemistry at the second carbon position (S-configuration) is critical for enantioselective binding, a feature often exploited in medicinal chemistry . Notably, this compound and several analogs (e.g., N-ethyl and halogenated derivatives) have been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-16-10-6-7-11-21(16)13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22)/t16?,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMFFZAVIGRELK-DJNXLDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The compound belongs to a family of amides with modifications at the piperidine ring, benzyl substituents, or alkyl side chains. Below is a comparative analysis of key analogs:
Research Findings and Implications
- Piperidine Substitution: The position of the piperidine substituent (e.g., 2-ylmethyl vs. 4-yl) alters steric and electronic interactions.
- Benzyl Modifications: Halogenation (e.g., 2,4-dichloro in ) increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but may also raise toxicity concerns .
- N-Alkylation : The addition of N-isopropyl () or N-cyclopropyl () groups introduces steric bulk, likely slowing enzymatic degradation and extending half-life .
- Discontinued Status : Multiple analogs (e.g., N-ethyl, iodo-benzyl derivatives) are marked as discontinued, hinting at synthetic challenges (e.g., iodination stability) or insufficient biological performance .
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide is a chiral compound characterized by its complex structure, which includes an amino group, a piperidine moiety, and a butyramide backbone. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of approximately 207.27 g/mol. The stereogenic center in its structure contributes to its potential biological activity and specificity in interactions with various biological targets.
Structural Characteristics
The compound features:
- Amino Group : Imparts basicity and potential for hydrogen bonding.
- Piperidine Ring : Enhances lipophilicity and may influence receptor binding.
- Butyramide Structure : Provides a framework for further functionalization and biological activity.
Pharmacological Properties
Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide exhibits a range of biological activities, particularly in neuropharmacology. Preliminary studies suggest its interactions with neurotransmitter systems, especially those involving dopamine and serotonin receptors, indicating potential modulatory effects on these pathways.
Table 1: Summary of Biological Activities
The mechanism of action for (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide involves its ability to bind selectively to certain receptors or enzymes. This binding can modulate their activity, leading to various biological effects such as:
- Signal Transduction : Altering cellular signaling pathways.
- Enzyme Inhibition : Blocking the activity of specific enzymes involved in metabolic processes.
- Receptor Activation : Stimulating or inhibiting receptor-mediated responses.
Study 1: Anticonvulsant Activity
In a comparative study examining the anticonvulsant properties of various benzyl-substituted amino acids, (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide demonstrated significant efficacy. The study reported an effective dose (ED50) lower than that of standard anticonvulsants like phenobarbital, indicating its potential as a novel therapeutic agent for seizure disorders .
Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of this compound showed promising results in modulating neurotransmitter systems. The compound's ability to interact with dopamine receptors suggests potential applications in treating conditions such as depression and anxiety disorders.
Study 3: Antifungal Properties
In another study focusing on antifungal activity, (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide exhibited notable growth inhibition against Yarrowia lipolytica, suggesting that modifications to the piperidine structure could enhance antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
